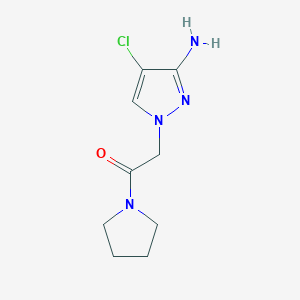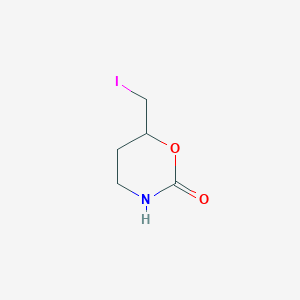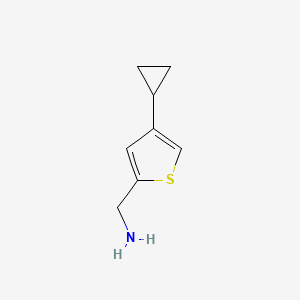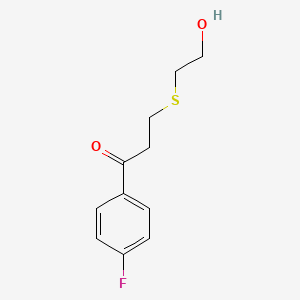
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane is an organic compound that features a bromomethyl group and a cyclopropylmethoxy group attached to a cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane can be achieved through several methods:
Bromination of 1-(Cyclopropylmethoxy)cyclohexane: This involves the bromination of 1-(cyclopropylmethoxy)cyclohexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Substitution Reaction: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) on 1-(Cyclopropylmethoxy)cyclohexane with a bromine atom using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination or substitution reactions, optimized for yield and purity. The choice of method would depend on factors such as cost, availability of reagents, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane can undergo several types of chemical reactions:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles (e.g., hydroxide, cyanide, or amines) to form different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include alcohols, nitriles, or amines.
Elimination Products: Alkenes with varying degrees of substitution.
Oxidation and Reduction Products: Alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane would depend on its specific application. In general, the bromomethyl group can act as a reactive site for nucleophilic attack, leading to various chemical transformations. The cyclopropylmethoxy group may influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)cyclohexane: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
1-(Cyclopropylmethoxy)cyclohexane: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
1-(Chloromethyl)-1-(cyclopropylmethoxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Propriétés
Formule moléculaire |
C11H19BrO |
|---|---|
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(cyclopropylmethoxy)cyclohexane |
InChI |
InChI=1S/C11H19BrO/c12-9-11(6-2-1-3-7-11)13-8-10-4-5-10/h10H,1-9H2 |
Clé InChI |
GLSPKSMAHKVYPC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CBr)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)



![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)


![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)


